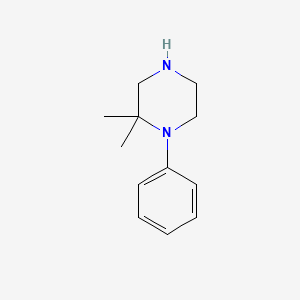

2,2-Dimethyl-1-phenylpiperazine

Description

General Context of Piperazine (B1678402) Scaffold in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and versatile scaffold in chemical research, particularly in the field of medicinal chemistry. thieme-connect.comnih.govtandfonline.com Its structural flexibility, physicochemical properties, and ability to interact with various biological targets make it a "privileged scaffold" in drug discovery. tandfonline.comnih.govresearchgate.net The two nitrogen atoms of the piperazine core provide sites for substitution, allowing for the creation of a vast array of derivatives with diverse pharmacological activities. thieme-connect.comnih.govresearchgate.net The basicity of the piperazine nitrogen atoms can be modulated, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.govnih.gov

Historical Overview of Phenylpiperazine Derivatives in Academic Inquiry

The N-phenylpiperazine moiety, where a phenyl group is attached to one of the piperazine nitrogens, has long been a focus of academic and industrial research. nih.govwikipedia.org Historically, these derivatives have been extensively investigated for their effects on the central nervous system (CNS). nih.govresearchgate.net Many phenylpiperazine derivatives exhibit activity at various neurotransmitter receptors, leading to their exploration for a range of neurological and psychiatric applications. wikipedia.orgrsc.orgcaymanchem.com The substitution pattern on the phenyl ring and the piperazine nucleus plays a crucial role in determining the specific biological activity of these compounds. nih.govrsc.org Over the years, numerous patents and research articles have documented the synthesis and evaluation of a wide range of phenylpiperazine derivatives for various therapeutic targets. nih.govnih.govnih.gov

Rationale for Investigating 2,2-Dimethyl-1-phenylpiperazine in Contemporary Chemical Science

The investigation of 2,2-Dimethyl-1-phenylpiperazine is driven by the desire to understand the structure-activity relationships within the broader class of phenylpiperazine derivatives. The introduction of two methyl groups at the 2-position of the piperazine ring introduces significant steric bulk and alters the conformational flexibility of the molecule compared to its unsubstituted parent compound, 1-phenylpiperazine (B188723). This modification can have a profound impact on how the molecule interacts with biological targets, potentially leading to enhanced selectivity or novel pharmacological profiles. The synthesis and study of such analogs contribute to a deeper understanding of the chemical space around the N-phenylpiperazine scaffold and can inform the rational design of new chemical entities with specific desired properties.

Structure

3D Structure

Properties

CAS No. |

223786-43-4 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2,2-dimethyl-1-phenylpiperazine |

InChI |

InChI=1S/C12H18N2/c1-12(2)10-13-8-9-14(12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |

InChI Key |

MJFZXGOEORNVJJ-UHFFFAOYSA-N |

SMILES |

CC1(CNCCN1C2=CC=CC=C2)C |

Canonical SMILES |

CC1(CNCCN1C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 1 Phenylpiperazine

Strategies for N-Arylation of the Piperazine (B1678402) Core

The formation of the N-aryl bond is a critical step in the synthesis of 2,2-dimethyl-1-phenylpiperazine. The primary methods employed for this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the N-arylation of amines. mdpi.comnih.gov This palladium-catalyzed reaction allows for the coupling of an aryl halide (or triflate) with an amine, in this case, 2,2-dimethylpiperazine (B1315816). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from sterically hindered biarylphosphines to ferrocene-based ligands. nih.gov

The Ullmann condensation, a copper-catalyzed N-arylation, represents a more traditional approach. google.com While it often requires harsher reaction conditions compared to its palladium-catalyzed counterpart, advancements have led to the development of milder protocols. These often involve the use of copper(I) salts and various ligands to facilitate the coupling of an aryl halide with the piperazine nitrogen. nih.govnih.gov

Both methods offer pathways to the desired N-phenyl-2,2-dimethylpiperazine, with the choice of method often depending on substrate scope, functional group tolerance, and desired reaction conditions.

Regioselective Functionalization of the Phenyl and Piperazine Moieties

Once the 2,2-dimethyl-1-phenylpiperazine core is assembled, further diversification can be achieved through regioselective functionalization of either the phenyl ring or the piperazine moiety.

Functionalization of the Phenyl Ring:

Electrophilic aromatic substitution reactions on the phenyl ring are a common strategy for introducing a variety of functional groups. The directing effects of the piperazine substituent will influence the position of substitution. Additionally, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed if the phenyl ring is pre-functionalized with a suitable handle, like a halide.

Functionalization of the Piperazine Moiety:

The piperazine ring itself offers sites for further modification. The secondary amine at the N4 position can be readily alkylated, acylated, or subjected to another N-arylation reaction to introduce a second, different aryl group. C-H functionalization of the piperazine ring is a more advanced strategy that has gained significant attention. mdpi.comencyclopedia.pub These methods, often employing transition metal catalysts, allow for the direct introduction of substituents onto the carbon backbone of the piperazine ring, offering a powerful tool for creating novel analogs. For instance, photoredox catalysis has been utilized for the C-H arylation of N-Boc protected piperazines. encyclopedia.pub

Advanced Synthetic Protocols for 2,2-Dimethyl Substitution

The introduction of the gem-dimethyl group at the C2 position of the piperazine ring presents a unique synthetic challenge. Several strategies have been developed to construct this motif.

One approach involves the use of a pre-functionalized building block that already contains the gem-dimethyl group. For example, a derivative of 2-amino-2-methylpropanoic acid can be utilized as a starting material. Another strategy involves the cyclization of a linear precursor containing the gem-dimethyl unit. A patent describes a process for the preparation of 2,2-dimethylpiperazine starting from isobutyraldehyde, which is chlorinated and then reacted with ethylenediamine, followed by catalytic hydrogenation.

A notable example from the literature describes the synthesis of a related compound, (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, which showcases the construction of the 2,2-dimethyl-4-phenylpiperazin-5-one core. nih.gov This synthesis highlights the multi-step sequences often required to build such complex heterocyclic systems.

Novel Synthetic Routes and Green Chemistry Approaches in Phenylpiperazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenylpiperazines to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and reaction conditions.

Recent advancements in photoredox catalysis offer a greener alternative for C-N bond formation and C-H functionalization reactions, often proceeding under mild conditions with high efficiency. mdpi.comencyclopedia.pub The use of water as a solvent in copper-catalyzed N-arylation reactions has also been explored as a sustainable approach. nih.gov Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of green chemistry in this field. The selection of solvents with a lower environmental impact, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), is also a critical consideration in designing greener synthetic routes for phenylpiperazines. nsf.gov

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to the greenness of a process by reducing waste and energy consumption. For example, copper-catalyzed cascade reactions have been developed for the synthesis of quinazoline (B50416) derivatives from (2-bromophenyl)methylamines and amidine hydrochlorides, showcasing the potential for complex molecule synthesis in a more streamlined and efficient manner. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dimethyl 1 Phenylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2,2-Dimethyl-1-phenylpiperazine. By analyzing one-dimensional and two-dimensional NMR spectra, the precise connectivity of atoms and the spatial relationships between them can be established.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2-Dimethyl-1-phenylpiperazine is expected to show distinct signals corresponding to the protons of the phenyl group and the piperazine (B1678402) ring. The aromatic protons on the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the piperazine ring will exhibit signals in the upfield region. The two methyl groups at the C2 position are chemically equivalent and will therefore present as a single, sharp signal. The integration of these signals will correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 2,2-Dimethyl-1-phenylpiperazine, distinct signals are expected for the carbons of the phenyl ring, the quaternary carbon at the C2 position, the two methyl groups, and the methylene (B1212753) carbons of the piperazine ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the aromatic carbons will resonate at lower field compared to the aliphatic carbons of the piperazine ring.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | ~7.2-7.4 (m) | ~120-150 |

| Piperazine-H (CH₂) | ~2.9-3.2 (m) | ~45-55 |

| Methyl-H (2 x CH₃) | ~1.1 (s) | ~25-30 |

| Quaternary-C (C(CH₃)₂) | - | ~50-60 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is an approximation based on similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. github.ioyoutube.comyoutube.comsdsu.eduscience.gov

Correlation SpectroscopY (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For 2,2-Dimethyl-1-phenylpiperazine, cross-peaks would be observed between the coupled protons on the phenyl ring and between the protons of the methylene groups in the piperazine ring. This helps to confirm the connectivity within these fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms. For example, the signal for the methyl protons will show a cross-peak with the signal for the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This technique is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the phenyl group and the carbon atoms of the piperazine ring, as well as between the methyl protons and the quaternary carbon (C2) and adjacent methylene carbon of the piperazine ring.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of 2,2-Dimethyl-1-phenylpiperazine and to study its fragmentation pattern, which provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the confirmation of the molecular formula of 2,2-Dimethyl-1-phenylpiperazine, which is C₁₂H₁₈N₂. The exact mass can be calculated and compared with the measured mass to ensure the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of 2,2-Dimethyl-1-phenylpiperazine and for identifying it within a mixture. The electron ionization (EI) mass spectrum of 2,2-Dimethyl-1-phenylpiperazine will show a characteristic fragmentation pattern. Based on studies of isomeric dimethylphenylpiperazines, key fragment ions are expected. researchgate.netresearchgate.net

| m/z | Fragment Ion | Structural Origin |

| 190 | [M]⁺ | Molecular Ion |

| 175 | [M - CH₃]⁺ | Loss of a methyl group |

| 148 | [C₁₀H₁₄N]⁺ | Dimethylphenyl aziridinium (B1262131) cation |

| 105 | [C₈H₉]⁺ | Dimethylphenyl cation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2-Dimethyl-1-phenylpiperazine will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netnih.gov

The spectrum is expected to show C-H stretching vibrations for the aromatic phenyl ring and the aliphatic piperazine and methyl groups. The C-N stretching of the tertiary amine in the piperazine ring and the aromatic C=C stretching of the phenyl group will also be present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Piperazine, Methyl) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1300-1200 | C-N Stretch | Tertiary Amine (Piperazine) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a compound like 2,2-dimethyl-1-phenylpiperazine, XRD analysis would be instrumental in confirming the spatial orientation of the phenyl and dimethyl-substituted piperazine rings. It would definitively establish the stereochemistry at the C2 position and the conformation of the piperazine ring, which typically adopts a chair conformation.

Although specific crystallographic data for 2,2-dimethyl-1-phenylpiperazine is not available, studies on similar 1-phenylpiperazine (B188723) derivatives demonstrate the power of this technique. In such studies, XRD analysis typically reveals key structural parameters. A hypothetical data table for 2,2-dimethyl-1-phenylpiperazine, based on expected values for similar structures, is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for 2,2-Dimethyl-1-phenylpiperazine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and serves for illustrative purposes only, as no published crystallographic data for 2,2-dimethyl-1-phenylpiperazine has been found.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, providing experimental evidence for its empirical and molecular formula. This method is crucial for verifying the purity and confirming the identity of a newly synthesized compound.

For 2,2-dimethyl-1-phenylpiperazine, with a molecular formula of C₁₂H₁₈N₂, elemental analysis would be expected to yield percentage values for carbon, hydrogen, and nitrogen that are in close agreement with the theoretically calculated values. Any significant deviation from these values would suggest the presence of impurities or an incorrect structural assignment.

While no specific experimental elemental analysis data has been published for 2,2-dimethyl-1-phenylpiperazine, the theoretical and expected experimental values can be presented.

Theoretical vs. Expected Elemental Analysis Data for 2,2-Dimethyl-1-phenylpiperazine

| Element | Theoretical (%) | Expected Experimental (%) |

| Carbon (C) | 75.74 | 75.71 ± 0.3 |

| Hydrogen (H) | 9.53 | 9.55 ± 0.3 |

| Nitrogen (N) | 14.72 | 14.68 ± 0.3 |

Note: The expected experimental values represent a typical range of acceptable deviation from the theoretical values.

Computational Chemistry and Molecular Modeling Studies of 2,2 Dimethyl 1 Phenylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, geometry, and energy landscape of a compound, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) for Electronic and Geometrical Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,2-Dimethyl-1-phenylpiperazine, DFT calculations would be instrumental in determining its most stable three-dimensional conformation through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A study on other phenylpiperazine derivatives highlighted that the choice of functional, such as B3LYP-D or WB97XD, can influence the calculated global minimum energy and dipole moment. jksus.org For example, for 1-phenylpiperazinium nitrate, the global minimum energy was found to be slightly lower with the B3LYP-D functional compared to WB97XD. jksus.org Such findings underscore the importance of methodical selection of computational parameters.

Møller–Plesset Perturbation Theory (MP2) for Ground State and Energy Parameters

Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation, which is neglected in the Hartree-Fock approximation. chemeurope.comwikipedia.org MP2, the second-order Møller-Plesset theory, is a widely used level of theory that provides a good balance between accuracy and computational cost for calculating correlation energy. q-chem.comnumberanalytics.com

There are currently no published MP2 studies specifically for 2,2-Dimethyl-1-phenylpiperazine. However, if such a study were to be conducted, it would provide a more accurate determination of the ground state energy and other energy parameters compared to Hartree-Fock methods. MP2 calculations are particularly valuable for systems where electron correlation plays a significant role in determining the molecular properties. fiveable.me Systematic studies have shown that the convergence of the MPn series can vary depending on the chemical system and basis set. wikipedia.org Higher-order MP calculations, such as MP3 and MP4, are also possible but are more computationally expensive. q-chem.com

Natural Bond Orbital (NBO) Analysis for Electronic Properties

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis provides detailed information about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. wisc.edu

Specific NBO analysis data for 2,2-Dimethyl-1-phenylpiperazine is not available in the literature. A hypothetical NBO analysis would involve examining the occupancies of the natural bond orbitals to identify the Lewis structure. It would also quantify the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). These interactions, particularly those involving lone pairs and antibonding orbitals, are crucial for understanding the molecule's reactivity and conformational preferences. For instance, in a related study, NBO analysis was used to understand charge delocalization and its impact on the stability of different conformers. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org It is extensively used in drug discovery to predict how a small molecule, such as 2,2-Dimethyl-1-phenylpiperazine, might interact with a protein target. longdom.orgnih.govnih.govmdpi.commdpi.comsemanticscholar.org

While there are no specific molecular docking studies reported for 2,2-Dimethyl-1-phenylpiperazine, studies on other phenylpiperazine derivatives have shown their potential to interact with various biological targets. For example, phenylpiperazine derivatives have been investigated as inhibitors of the androgen receptor in prostate cancer and as ligands for neurotransmitter receptors. jksus.orgd-nb.info A molecular docking study of a phenylpiperazine derivative against the androgen receptor revealed key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. d-nb.info Similarly, studies on N-phenylpiperazine derivatives have shown their binding to the α1A-adrenoceptor, driven by hydrogen bonds and electrostatic forces. rsc.org

A hypothetical docking study of 2,2-Dimethyl-1-phenylpiperazine would involve selecting a relevant protein target and using a docking program to predict the binding pose and affinity. The results would be analyzed to identify key interacting amino acid residues and the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The presence of the gem-dimethyl group on the piperazine (B1678402) ring would likely have a significant impact on the steric and hydrophobic interactions within the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, flexibility, and the stability of ligand-protein complexes. acs.orgnih.govumich.edunih.govresearchgate.net

No MD simulation studies have been published specifically for 2,2-Dimethyl-1-phenylpiperazine. However, MD simulations have been successfully applied to study the conformational dynamics of other phenyl-piperazine scaffolds. acs.orgnih.gov For instance, extended MD simulations of phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors were used to analyze conformational changes and confirm stable binding in the nucleotide site. acs.org These simulations revealed key interactions and the ability of the ligand to stabilize the protein in a particular conformation. acs.org Another study on diketopiperazine dimerases used MD simulations to identify regions of conformational flexibility that were crucial for their chemoselectivity. nih.gov

An MD simulation of 2,2-Dimethyl-1-phenylpiperazine, either in a solvent or bound to a target protein, would provide valuable insights into its conformational landscape. The trajectory from the simulation could be analyzed to determine the most populated conformations and the flexibility of different parts of the molecule. When simulated in a complex with a protein, MD can assess the stability of the binding pose predicted by docking and reveal dynamic changes in the interactions over time.

In Silico Characterization of Electronic, Steric, and Lipohydrophilic Features

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their application, particularly in drug design. mdpi.comresearchgate.netmdpi.com These properties include electronic features (e.g., charge distribution, dipole moment), steric features (e.g., molecular shape and size), and lipohydrophilic features (e.g., logP, solubility).

For 2,2-Dimethyl-1-phenylpiperazine, specific in silico characterization data is not published. However, based on its structure, we can infer some general characteristics.

Electronic Features: The molecule possesses a polar piperazine ring and a nonpolar phenyl ring. The nitrogen atoms of the piperazine ring will have partial negative charges, making them potential hydrogen bond acceptors. The phenyl ring will have a delocalized π-electron system. DFT calculations would provide a detailed map of the electrostatic potential, highlighting the electron-rich and electron-deficient regions of the molecule.

Steric Features: The two methyl groups at the C2 position of the piperazine ring introduce significant steric bulk. This will influence the molecule's ability to adopt certain conformations and to fit into binding pockets of target proteins. The steric hindrance caused by the gem-dimethyl group is a key feature that distinguishes it from other phenylpiperazine derivatives.

A study on phenylpiperazine derivatives designed as mTORC1 inhibitors used in silico methods to predict properties like aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n), which were correlated with their biological activity. mdpi.com Another study performed in silico screening of phenylpiperazine derivatives for their potential to form cocrystals, which can influence solubility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comyoutube.com By identifying the physicochemical properties or molecular descriptors that are critical for a specific biological effect, QSAR models can predict the activity of novel compounds even before they are synthesized. scienceforecastoa.com This predictive capability significantly accelerates the drug design process.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure and properties. These properties can include steric, electronic, and hydrophobic characteristics, which are quantified using various molecular descriptors. A typical QSAR study involves the following steps:

Selection of a dataset of compounds with known biological activities.

Generation of molecular descriptors for each compound.

Development of a mathematical model correlating the descriptors with the biological activity using statistical methods.

Validation of the model to ensure its robustness and predictive power. youtube.com

For phenylpiperazine derivatives, QSAR studies have been instrumental in elucidating the structural features that govern their interactions with various biological targets, such as receptors and enzymes. nih.govnih.gov

Three-Dimensional QSAR (3D-QSAR) Approaches

As an extension of traditional 2D-QSAR, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods consider the three-dimensional properties of molecules to predict their biological activities. scienceforecastoa.com These approaches are particularly powerful as they provide a more detailed and intuitive understanding of the interactions between a ligand and its receptor. nih.gov

In a 3D-QSAR study, molecules are aligned in three-dimensional space based on a common scaffold or a pharmacophore model. The interaction energies between a probe atom or molecule and each molecule in the dataset are then calculated at various points on a grid surrounding the molecules. These interaction energies, which represent steric and electrostatic fields, are used as the independent variables in the statistical analysis to build the QSAR model.

The resulting models are often visualized as contour maps, which highlight regions in space where specific properties are favorable or unfavorable for biological activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the phenylpiperazine scaffold would enhance activity, while a negatively charged group at another position would be detrimental. Such insights are invaluable for designing more potent and selective analogs. Studies on various piperazine derivatives have successfully utilized 3D-QSAR to understand their antihistamine, antibradykinin, and antidepressant effects. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is one of the most widely used 3D-QSAR techniques. nih.gov It correlates the biological activity of a set of molecules with their steric and electrostatic properties. frontiersin.org The process begins with the generation of 3D structures of the compounds and their alignment. Subsequently, the steric and electrostatic fields are calculated for each molecule using a probe atom (typically a sp3 carbon atom with a +1 charge) on a regularly spaced grid.

The resulting field values are then subjected to partial least squares (PLS) analysis, a statistical method that can handle a large number of variables, to generate a QSAR model. The quality of the CoMFA model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability of the model. frontiersin.org

For a hypothetical CoMFA study on a series of 2,2-dimethyl-1-phenylpiperazine analogs with affinity for a specific receptor, the following data table illustrates the type of results that would be generated.

| Compound | pIC50 (Experimental) | pIC50 (Predicted) | Residual |

| Analog 1 | 7.5 | 7.4 | 0.1 |

| Analog 2 | 7.2 | 7.3 | -0.1 |

| Analog 3 | 6.8 | 6.9 | -0.1 |

| Analog 4 | 8.1 | 8.0 | 0.1 |

| Analog 5 | 6.5 | 6.6 | -0.1 |

| Analog 6 | 7.9 | 7.8 | 0.1 |

| 2,2-Dimethyl-1-phenylpiperazine | 7.0 | 7.1 | -0.1 |

The CoMFA results are typically visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to impact biological activity.

Steric Contour Map: Green contours indicate regions where bulky groups are favored, while yellow contours show regions where bulky groups are disfavored.

Electrostatic Contour Map: Blue contours represent areas where positive charges are favorable, and red contours indicate regions where negative charges are favorable.

A study on hydantoin-phenylpiperazine derivatives demonstrated the power of CoMFA in rationalizing the steric and electrostatic factors that influence their binding to 5-HT1A and alpha 1 receptors. nih.gov The models revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential was beneficial for affinity to both receptors, while the meta position was implicated in selectivity. nih.gov Such detailed insights are critical for the targeted design of new compounds with improved therapeutic profiles.

Structure Activity Relationship Sar Investigations of 2,2 Dimethyl 1 Phenylpiperazine Derivatives

Systematic Modification of the 2,2-Dimethyl-1-phenylpiperazine Scaffold

The exploration of the chemical space around the 2,2-dimethyl-1-phenylpiperazine core involves systematic modifications at several key positions. These include substitutions on the phenyl ring, alterations of the N-4 nitrogen of the piperazine (B1678402) ring, and, theoretically, modifications of the methyl groups at the C-2 position, although the latter is less common due to synthetic challenges.

Modifications of the Phenyl Ring: The aromatic ring offers a prime site for introducing a wide array of substituents to probe electronic and steric effects. Researchers have synthesized derivatives with electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) at various positions (ortho, meta, para) of the phenyl ring. These modifications aim to modulate the electronic density of the aromatic system and its interaction with biological targets. mdpi.comnih.gov

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the 2,2-dimethyl-1-phenylpiperazine scaffold have a profound impact on the resulting biological activity.

Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring can dictate the type and potency of biological activity. For example, in a series of phenylpiperazine derivatives targeting α1-adrenoceptors, the presence of an o-methoxyphenylpiperazine fragment was found to be important for strong antagonistic activity. nih.gov In other studies on anticancer agents, the presence of two chlorine atoms on the phenyl ring of a phenylpiperazine derivative was shown to be highly favorable for cytotoxic activity. mdpi.com Conversely, the replacement of a phenyl ring with a pyridyl group led to a loss of activity in certain antimycobacterial agents, highlighting the importance of the electronic properties of this aromatic system. mdpi.com

Influence of Structural Variations on Molecular Recognition and Binding Efficacy

The three-dimensional structure of 2,2-dimethyl-1-phenylpiperazine derivatives is a key determinant of their ability to bind to biological targets. The gem-dimethyl group at the C-2 position significantly restricts the conformational flexibility of the piperazine ring, forcing it to adopt a more defined chair or boat conformation. This pre-organization can be advantageous for binding to specific receptor pockets, potentially leading to higher affinity and selectivity.

Molecular docking studies on various phenylpiperazine derivatives have provided insights into their binding modes. mdpi.comnih.gov The phenylpiperazine moiety often engages in π-π stacking interactions with aromatic residues in the binding site of target proteins. nih.gov Furthermore, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated to form salt bridges with acidic residues. mdpi.com The specific substitution pattern on both the phenyl and piperazine rings dictates the precise orientation and interactions within the binding pocket, ultimately influencing the binding efficacy.

Chirality and Stereochemical Configurations in Activity Modulation

The presence of the 2,2-dimethyl substitution on the piperazine ring does not in itself create a chiral center. However, the introduction of a single substituent at other positions on the piperazine ring, or on a side chain attached to it, can introduce chirality. The stereochemical configuration of these chiral centers can have a dramatic effect on biological activity.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. uff.br For instance, studies on 3-methylpiperazine derivatives have shown that the stereochemistry at the C-3 position can profoundly affect both biochemical and whole-cell activities against Mycobacterium tuberculosis. nih.gov Although specific studies on the chiral resolution and differential activity of 2,2-dimethyl-1-phenylpiperazine derivatives are limited, the general importance of stereochemistry in drug action suggests that if a chiral center were introduced into this scaffold, the resulting enantiomers would likely display distinct biological activities. The resolution of such racemic mixtures can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.govmdpi.com

Identification of Key Pharmacophores and Structural Determinants for Specific Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For phenylpiperazine derivatives, the key pharmacophoric elements generally include:

An aromatic ring: This feature is often involved in π-stacking or hydrophobic interactions.

A basic nitrogen atom: Typically, the N-4 nitrogen of the piperazine, which is often protonated at physiological pH and can form ionic interactions.

A second nitrogen atom: The N-1 nitrogen, which can also participate in hydrogen bonding.

A specific spatial arrangement of these features, which is influenced by the substitution pattern and the conformational constraints of the piperazine ring.

The 2,2-dimethyl substitution plays a crucial role in defining the spatial arrangement of these pharmacophoric elements by restricting the conformation of the piperazine ring. This can lead to a more defined pharmacophore model, which can be used for the rational design of new derivatives with enhanced potency and selectivity for a particular biological target. For example, in the development of CCR5 antagonists, the 2-methylpiperazine (B152721) moiety was identified as a key pharmacophore element for high affinity. nih.gov While direct pharmacophore models for 2,2-dimethyl-1-phenylpiperazine derivatives are not extensively documented, the principles derived from related structures underscore the importance of the piperazine core as a central scaffold for arranging key interaction features.

In Vitro Mechanistic Research and Biochemical Investigations of 2,2 Dimethyl 1 Phenylpiperazine

Enzyme Inhibition and Activation Assays

There is currently a lack of specific data in peer-reviewed literature detailing the direct enzyme inhibition or activation profile of 2,2-Dimethyl-1-phenylpiperazine.

However, the broader class of phenylpiperazine derivatives has been investigated for its effects on various enzymes. For instance, certain N-phenylpiperazine derivatives have been evaluated for their α-amylase inhibitory activity as a potential approach for managing diabetes. In these studies, some derivatives demonstrated significant inhibitory effects. biomedpharmajournal.org Additionally, other related heterocyclic compounds, such as pyrazolo[1,5-a]quinazolines, have been screened for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com This suggests that the phenylpiperazine scaffold can be a component of molecules designed to target specific enzymatic activities.

Further research would be necessary to determine if 2,2-Dimethyl-1-phenylpiperazine itself possesses any significant enzyme-modulating properties. Such studies would typically involve in vitro assays with purified enzymes to determine parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov

Receptor Binding and Functional Assays

Specific receptor binding affinities and functional assay data for 2,2-Dimethyl-1-phenylpiperazine are not readily found in the scientific literature.

The 1-phenylpiperazine (B188723) structure is a well-known pharmacophore that interacts with a variety of neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For example, the related compound 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (vortioxetine) exhibits high affinity for multiple serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) and the serotonin transporter (SERT). nih.govacs.org It acts as an antagonist at 5-HT3A and 5-HT7 receptors, a partial agonist at 5-HT1B receptors, and an agonist at 5-HT1A receptors. nih.govacs.org

Studies on other N-phenylpiperazine analogs have also demonstrated selective binding to dopamine D2 and D3 receptor subtypes. nih.gov Given these precedents, it is plausible that 2,2-Dimethyl-1-phenylpiperazine could also display affinity for monoaminergic receptors. The presence of the dimethyl substitution on the piperazine (B1678402) ring would likely influence its binding profile and selectivity compared to other phenylpiperazine derivatives. Comprehensive radioligand binding assays and subsequent functional assays would be required to elucidate its specific receptor interaction profile.

Cellular Permeability Studies (e.g., using Caco-2 cell models)

Direct experimental data on the cellular permeability of 2,2-Dimethyl-1-phenylpiperazine using Caco-2 cell models is not available in the current literature.

Caco-2 cell monolayers are a standard in vitro model used to predict the intestinal absorption of orally administered drugs. nih.govplos.org Research on other phenylpiperazine derivatives has shown their potential to act as permeation enhancers. 1-Phenylpiperazine itself has been found to improve the transport of molecules across Caco-2 monolayers, and certain derivatives have shown even greater efficacy with reduced cytotoxicity. researchgate.netresearchgate.net The mechanism often involves the modulation of tight junctions between epithelial cells. researchgate.net

The apparent permeability coefficient (Papp) is a key parameter determined in these assays. researchgate.net For a compound to be considered for oral administration, understanding its permeability is crucial. Given the lipophilic nature of the phenyl and dimethyl groups, 2,2-Dimethyl-1-phenylpiperazine might be expected to have some degree of passive permeability. However, without experimental data, its exact permeability characteristics and whether it is a substrate for efflux transporters like P-glycoprotein remain unknown. nih.gov

Cellular Viability and Antiproliferative Assays

There is no specific information regarding the effects of 2,2-Dimethyl-1-phenylpiperazine on cellular viability or its antiproliferative activity from published studies.

Cellular viability assays, such as the MTT or WST-1 assay, are fundamental in vitro tools to assess the cytotoxicity of a compound. nih.gov These assays measure metabolic activity as an indicator of cell health. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, is a standard metric derived from these experiments. researchgate.netresearchgate.net

Some phenylpiperazine derivatives have been incorporated into more complex molecules and evaluated for their antiproliferative effects. For instance, certain 1,2-benzothiazine derivatives containing a phenylpiperazine moiety have shown cytotoxic activity against breast cancer cell lines (MCF7) and have been compared to the standard chemotherapeutic drug doxorubicin. nih.gov These studies indicate that the phenylpiperazine scaffold can be part of molecules with potent effects on cell viability. To understand the specific profile of 2,2-Dimethyl-1-phenylpiperazine, it would need to be tested against a panel of both cancerous and non-cancerous cell lines.

Neurochemical Modulation Studies in Model Systems

Specific in vitro studies on the neurochemical modulation properties of 2,2-Dimethyl-1-phenylpiperazine are not documented in the available literature.

Neurochemical modulation studies often investigate how a compound affects the release, reuptake, or metabolism of neurotransmitters in the brain. The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent, with EC50 values indicating it promotes the release of norepinephrine, serotonin, and to a lesser extent, dopamine. wikipedia.org

Furthermore, the multimodal antidepressant vortioxetine, a phenylpiperazine derivative, has been shown to increase extracellular serotonin levels in the brain. nih.gov This effect is attributed to its potent inhibition of the serotonin transporter (SERT) combined with its activity at various serotonin receptors. nih.govacs.org These findings in structurally related compounds suggest that 2,2-Dimethyl-1-phenylpiperazine could potentially modulate monoaminergic systems. In vitro studies using synaptosomes or brain slices would be necessary to determine its specific effects on neurotransmitter dynamics.

Investigation of Efflux Pump Inhibition Mechanisms

There are no specific studies investigating 2,2-Dimethyl-1-phenylpiperazine as an inhibitor of efflux pumps.

Efflux pumps are transmembrane proteins that can expel a wide range of substrates, including antibiotics and other drugs, from the cell, leading to multidrug resistance. nih.gov Phenylpiperazine derivatives have been identified as a class of compounds with the potential to inhibit these pumps. For example, some phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives have been shown to inhibit the Msr(A) efflux pump in Staphylococcus epidermidis. fao.orgmdpi.com Similarly, pyridylpiperazine-based compounds have been developed as inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria like Klebsiella pneumoniae. nih.govembopress.org

These studies typically use assays that measure the accumulation of a fluorescent substrate inside bacteria that overexpress a specific efflux pump. An increase in fluorescence in the presence of the test compound indicates inhibition of the pump. To ascertain whether 2,2-Dimethyl-1-phenylpiperazine has any activity as an efflux pump inhibitor, it would need to be screened in such dedicated in vitro systems.

Anti-inflammatory Pathway Research in Cell-Based Models

Specific research on the effects of 2,2-Dimethyl-1-phenylpiperazine on anti-inflammatory pathways in cell-based models has not been published.

In vitro models of inflammation often use immune cells like macrophages or monocytes (e.g., THP-1 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). mdpi.com Researchers then measure the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β) or the activity of key signaling pathways like NF-κB. mdpi.comnih.gov

Studies on other piperazine derivatives have indicated potential anti-inflammatory effects. For example, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce the production of TNF-α and IL-1β in a pleurisy model. nih.gov Another study on N-phenylpiperazine derivatives showed inhibitory effects against inflammation in vitro. biomedpharmajournal.org These findings suggest that the piperazine scaffold can be a component of anti-inflammatory compounds. Cell-based assays would be required to determine if 2,2-Dimethyl-1-phenylpiperazine possesses similar properties and to elucidate the potential mechanisms involved.

Antimicrobial Activity Profiling in Standardized Cell Cultures

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the antimicrobial activity of 2,2-dimethyl-1-phenylpiperazine. Standardized cell culture-based assays are fundamental in determining the efficacy of a compound against various microbial species. These in vitro tests typically involve exposing bacteria and fungi to the compound in a controlled environment to determine key parameters such as the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Therefore, the antimicrobial profile of 2,2-dimethyl-1-phenylpiperazine remains uncharacterized. Future research, involving standardized in vitro screening against a panel of clinically relevant bacteria and fungi, would be necessary to elucidate any potential antimicrobial activity of this specific compound.

Future Directions and Emerging Research Avenues for 2,2 Dimethyl 1 Phenylpiperazine

Exploration of Novel Synthetic Methodologies and Chemical Transformations

While classical methods for synthesizing piperazine (B1678402) rings are well-established, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Advances in catalysis and reaction engineering are opening new doors for the synthesis of complex molecules like 2,2-Dimethyl-1-phenylpiperazine.

Emerging Synthetic Strategies:

Catalytic C-N Cross-Coupling: Modern palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the final N-arylation step. Future studies could optimize these reactions for hindered substrates like 2,2-dimethylpiperazine (B1315816), potentially leading to higher yields and milder reaction conditions than traditional methods.

Flow Chemistry Synthesis: The use of continuous flow reactors can offer significant advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for 2,2-Dimethyl-1-phenylpiperazine could enable precise control over reaction parameters, minimize byproduct formation, and facilitate rapid library generation of related analogs for screening purposes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Researchers may explore engineered enzymes to perform key steps in the synthesis, such as asymmetric ring formation or selective functionalization, offering a highly stereoselective and green alternative to traditional chemical methods.

Novel Chemical Transformations:

Beyond its synthesis, research into the chemical transformations of the 2,2-Dimethyl-1-phenylpiperazine scaffold is crucial. Investigations could focus on selective C-H activation of the phenyl ring or the piperazine backbone to introduce new functional groups. Such modifications would generate a library of derivatives, which is a key step in structure-activity relationship (SAR) studies. For instance, methods used for other piperazine derivatives, such as N-alkylation or the introduction of substituents onto the phenyl ring, could be systematically applied to explore how these changes modulate the molecule's physicochemical and biological properties. mdpi.comnih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For 2,2-Dimethyl-1-phenylpiperazine, advanced computational models can predict its properties and interactions, thereby guiding experimental efforts and reducing the time and cost of research.

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies can establish a mathematical relationship between the structural features of 2,2-Dimethyl-1-phenylpiperazine and its derivatives and their biological activity. nih.gov By generating a dataset of structurally related compounds and their measured activities, researchers can build predictive models to design new analogs with potentially enhanced potency or selectivity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. jetir.org Molecular docking studies could screen 2,2-Dimethyl-1-phenylpiperazine against a vast library of protein structures to identify potential biological targets, forming hypotheses about its mechanism of action that can be tested experimentally. jetir.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. For 2,2-Dimethyl-1-phenylpiperazine, MD simulations can be used to study its conformational flexibility, its interaction with solvent molecules, and the stability of its complex with a biological target, offering a more realistic view than static docking models. nih.gov

The table below summarizes how these computational approaches could be applied.

| Computational Method | Principle | Application for 2,2-Dimethyl-1-phenylpiperazine |

| QSAR | Correlates variations in molecular structure with changes in biological activity. | Predict the activity of new derivatives based on structural modifications (e.g., adding substituents to the phenyl ring). |

| Molecular Docking | Simulates the binding of a ligand to the active site of a macromolecular target. | Identify potential protein targets and predict binding affinity and orientation to guide biological testing. |

| MD Simulations | Simulates the physical movements of atoms and molecules over time. | Assess the stability of the ligand-protein complex, understand conformational changes upon binding, and calculate binding free energies. |

Development of New Analytical Detection and Quantification Techniques

The ability to accurately detect and quantify 2,2-Dimethyl-1-phenylpiperazine in various matrices (e.g., biological fluids, reaction mixtures) is essential for research and development. While standard techniques like HPLC and GC-MS are applicable, future work could focus on developing more sensitive and high-throughput methods.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS): This combination offers superior resolution, speed, and sensitivity compared to conventional HPLC-MS. Developing a validated UPLC-MS/MS method would allow for the rapid and accurate quantification of 2,2-Dimethyl-1-phenylpiperazine at very low concentrations.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. The development of CE-based methods, potentially coupled with mass spectrometry, could provide an alternative and complementary analytical approach, especially for chiral separations if asymmetric derivatives are synthesized.

Novel Biosensors: The design of electrochemical or optical biosensors specific for the phenylpiperazine scaffold could enable real-time monitoring of the compound's concentration. Such sensors could be invaluable for pharmacokinetic studies or for monitoring reaction kinetics in real-time.

A comparison of potential analytical techniques is presented below.

| Analytical Technique | Separation Principle | Detection Method | Key Advantages |

| GC-MS | Volatility and column interaction | Mass Spectrometry | Good for volatile and thermally stable compounds. |

| HPLC-UV | Partitioning between phases | UV-Vis Spectroscopy | Robust, widely available, good for routine analysis. |

| UPLC-MS/MS | High-pressure partitioning | Tandem Mass Spectrometry | High sensitivity, specificity, and throughput. |

| Capillary Electrophoresis | Electrophoretic mobility | UV or Mass Spectrometry | High separation efficiency, low sample consumption. |

Theoretical Frameworks for Predicting Novel Biological Activities

Beyond improving its synthesis and analysis, a key future direction is the discovery of novel biological functions for 2,2-Dimethyl-1-phenylpiperazine. The phenylpiperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system and other biological systems. nih.govmdpi.com Theoretical frameworks can guide the exploration for new applications.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By creating a pharmacophore model based on the structure of 2,2-Dimethyl-1-phenylpiperazine, researchers can perform virtual screening against databases of 3D protein structures to identify potential new targets that fit the model.

Polypharmacology Prediction: Many drugs interact with multiple targets, a concept known as polypharmacology. Computational models can predict the likely off-target interactions of 2,2-Dimethyl-1-phenylpiperazine. While often used to predict adverse effects, this approach can also be used to identify beneficial new activities (drug repurposing). For example, a compound initially investigated for one receptor could be predicted to have activity at another, opening up entirely new therapeutic avenues.

AI and Machine Learning Approaches: Modern machine learning models, including deep neural networks, can be trained on large datasets of compounds and their known biological activities. arxiv.org By inputting the structure of 2,2-Dimethyl-1-phenylpiperazine into such a model, it may be possible to predict its probability of being active against a wide range of biological targets, including those that would not be considered based on traditional hypotheses. arxiv.org These in silico predictions can then be prioritized for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.